molecular formula C19H17BrN4O3 B4340875 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide

Cat. No.: B4340875
M. Wt: 429.3 g/mol
InChI Key: JYVUAVUEMCRBKD-UHFFFAOYSA-N
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Description

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromination and nitration of the pyrazole ring are then carried out using bromine and nitric acid, respectively. The final step involves the coupling of the substituted pyrazole with N-(2-ethylphenyl)benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification steps would be streamlined to ensure high purity of the final product, which is crucial for its application in sensitive fields like pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro and bromine groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, which could contribute to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-1H-pyrazol-1-yl)methyl-N-phenylbenzamide
  • 3-(4-nitro-1H-pyrazol-1-yl)methyl-N-(2-ethylphenyl)benzamide
  • 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl-N-(2-methylphenyl)benzamide

Uniqueness

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide is unique due to the specific combination of functional groups within its structure. The presence of both bromine and nitro groups on the pyrazole ring, along with the N-(2-ethylphenyl)benzamide moiety, provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c1-2-14-7-3-4-9-17(14)21-19(25)15-8-5-6-13(10-15)11-23-12-16(20)18(22-23)24(26)27/h3-10,12H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVUAVUEMCRBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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